4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine
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Overview
Description
4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine is a useful research compound. Its molecular formula is C9H13N3 and its molecular weight is 163.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine derivatives have been synthesized using one-pot multicomponent reactions, simplifying the production process. These compounds have been characterized by various spectroscopic techniques, indicating their potential in the field of organic chemistry and drug development (Tugcu & Turhan, 2018).
Biological Activities
These compounds have demonstrated significant biological activities. For instance, they have been explored as nonclassical inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii, showcasing potential as antitumor agents (Gangjee et al., 1995). Another study also investigated these compounds for their antitumor properties, demonstrating their potential in cancer therapy (Gangjee et al., 1995).
Potential in Medicinal Chemistry
The derivatives of this compound have shown promise in medicinal chemistry. For example, they have been used in the synthesis of tetrahydroquinazoline analogs of aminopterin and methotrexate, indicating their relevance in drug synthesis and development (Gangjee et al., 1995).
Applications in Anticancer Research
Specific derivatives have been identified as potent inducers of apoptosis and efficacious anticancer agents, with high blood-brain barrier penetration, highlighting their potential in cancer treatment (Sirisoma et al., 2009).
Synthesis Techniques
Advanced synthesis techniques involving one-pot sequential reactions have been employed to create derivatives with potential applications in synthesis and medicinal chemistry (Xiong et al., 2022).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
The synthesized compounds have shown high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, suggesting they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . Additionally, the high inhibition activity of the synthesized compounds was also predicted against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .
Properties
IUPAC Name |
4-methyl-5,6,7,8-tetrahydroquinazolin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-6-7-4-2-3-5-8(7)12-9(10)11-6/h2-5H2,1H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRKDMNNDAVJSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406995 |
Source
|
Record name | 4-methyl-5,6,7,8-tetrahydroquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58544-43-7 |
Source
|
Record name | 4-methyl-5,6,7,8-tetrahydroquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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